molecular formula C9H7FO2 B079878 4-Fluorocinnamic acid CAS No. 14290-86-9

4-Fluorocinnamic acid

Cat. No.: B079878
CAS No.: 14290-86-9
M. Wt: 166.15 g/mol
InChI Key: ISMMYAZSUSYVQG-ZZXKWVIFSA-N
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Description

4-Fluorocinnamic acid is an organic compound with the molecular formula C9H7FO2 . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is known for its white to off-white crystalline solid form and has a molecular weight of 166.15 g/mol .

Scientific Research Applications

4-Fluorocinnamic acid has diverse applications in scientific research:

Mechanism of Action

Arthrobacter sp. strain G1 is able to grow on 4-fluorocinnamic acid (4-FCA) as the sole carbon source. The organism converts 4-FCA into 4-fluorobenzoic acid (4-FBA) and utilizes the two-carbon side-chain for growth with some formation of 4-fluoroacetophenone as a dead-end side product .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as the Perkin reaction , where 4-fluorobenzaldehyde reacts with acetic anhydride and sodium acetate . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

    Reduction: Reduction of the double bond can yield 4-fluorophenylpropanoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 4-Fluorophenylpropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4-Fluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

  • 4-Bromocinnamic acid
  • 4-Chlorocinnamic acid
  • 4-Nitrocinnamic acid
  • 4-Methylcinnamic acid

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309863
Record name trans-4-Fluorocinnamic acid
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Molecular Weight

166.15 g/mol
Source PubChem
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CAS No.

14290-86-9, 459-32-5
Record name trans-4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name 459-32-5
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Record name trans-4-Fluorocinnamic acid
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Record name 4-fluorocinnamic acid
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Record name (E)-p-fluorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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